molecular formula C26H18N2O4S B14082970 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14082970
M. Wt: 454.5 g/mol
InChI Key: MTMKHZKVQNQQCC-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features multiple functional groups, including benzothiazole, ethoxyphenyl, and dihydrochromeno-pyrrole. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Dihydrochromeno-Pyrrole Core: This step might involve the condensation of a chromone derivative with a pyrrole precursor under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiazole moieties.

    Reduction: Reduction reactions might target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicine, such compounds might be investigated for their pharmacological properties and potential therapeutic applications.

Industry

Industrially, these compounds can be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of the ethoxyphenyl group in 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione might confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C26H18N2O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H18N2O4S/c1-2-31-16-9-7-8-15(14-16)22-21-23(29)17-10-3-5-12-19(17)32-24(21)25(30)28(22)26-27-18-11-4-6-13-20(18)33-26/h3-14,22H,2H2,1H3

InChI Key

MTMKHZKVQNQQCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC5=CC=CC=C5S4)OC6=CC=CC=C6C3=O

Origin of Product

United States

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